molecular formula C12H13NO3 B1371630 (5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 915923-70-5

(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

カタログ番号: B1371630
CAS番号: 915923-70-5
分子量: 219.24 g/mol
InChIキー: CNUJKDOYWVLLOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Development History

The development of (5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid traces its origins to the broader historical progression of indole chemistry research that began in the early twentieth century. The foundational work in indoleacetic acid synthesis was established through the pioneering efforts documented in patent literature from the 1950s, where researchers developed systematic approaches for producing various indoleacetic acid derivatives from glutamic acid precursors. These early synthetic methodologies involved multi-step processes including the formation of succinaldehydic acid phenylhydrazones, followed by cyclization reactions using ethanolic sulfuric acid as a catalyst under elevated temperatures to promote the formation of indole-3-acetic acid esters.

The specific compound this compound emerged from subsequent research efforts aimed at exploring structural modifications of the basic indole framework. The incorporation of methyl substituents at positions 5 and 7, combined with the oxidation at position 2 to form the oxindole structure, represents a deliberate synthetic strategy to investigate how structural modifications affect both chemical stability and biological activity profiles. The compound was first catalogued in chemical databases in 2010, with subsequent modifications to its entry occurring as recently as 2025, indicating ongoing research interest in this particular molecular structure.

The synthetic development of this compound builds upon established methodologies for oxindole formation, including decarboxylative condensation reactions of substituted isatins with various carboxylic acid derivatives. Research has demonstrated that microwave-assisted synthesis techniques can effectively produce related oxindole derivatives with high yields, typically ranging from 77% to 98% depending on the specific reaction conditions employed. These synthetic advances have facilitated the production and study of this compound and related compounds for research applications.

Positioning within Indole Chemistry Research

The compound this compound occupies a distinctive position within the broader landscape of indole chemistry research, serving as a bridge between classical indole derivatives and modern oxindole chemistry. The indole ring system represents one of the most important heterocyclic frameworks in nature, with extensive structural importance across numerous pharmaceutical agents and biological systems. Within this context, the compound represents a specialized category of modified indole structures where the introduction of the oxo group at position 2 fundamentally alters the electronic properties and reactivity patterns compared to unmodified indole derivatives.

The structural positioning of this compound within indole chemistry is particularly significant due to its relationship to the well-established indole-3-acetic acid scaffold. While indole-3-acetic acid itself serves as the most common naturally occurring plant hormone in the auxin class, the oxidized derivative represented by this compound reflects a different chemical space that has emerged from research into auxin catabolism and inactivation pathways. Studies have demonstrated that oxidative processes play crucial roles in auxin homeostasis, with compounds such as 2-oxindole-3-acetic acid serving as inactive metabolites in the auxin degradation pathway.

The dimethyl substitution pattern at positions 5 and 7 further distinguishes this compound within indole chemistry research. This specific substitution pattern has been explored in various synthetic studies, including work on 5,7-dimethyl-1H-indole derivatives and related compounds. The presence of these methyl groups influences both the electronic distribution within the aromatic system and the steric environment around the indole nucleus, affecting reactivity patterns and potential interactions with biological targets.

Current research methodologies in indole chemistry have benefited from advances in synthetic techniques, including deuterium labeling studies that have provided insights into reaction mechanisms and metabolic pathways. Research has demonstrated practical methods for deuterium incorporation into indole derivatives, including hydrogen-deuterium exchange reactions that can achieve high levels of deuterium incorporation at specific positions. These methodological advances have enhanced the ability to study compounds like this compound using sophisticated analytical techniques.

Significance in Heterocyclic Compound Studies

The significance of this compound within heterocyclic compound studies extends beyond its individual chemical properties to encompass its role as a representative member of the oxindole class of compounds. Oxindole derivatives have gained considerable attention in recent years due to their diverse biological activities and potential therapeutic applications, particularly in areas such as neurological disorders and intraocular pressure regulation. The compound's structural features position it as an important model for understanding structure-activity relationships within this class of heterocyclic compounds.

Research into oxindole chemistry has revealed that structural modifications, particularly those involving substitution patterns on the aromatic ring and the nature of side chains at position 3, can significantly influence biological activity profiles. Studies have demonstrated that 3-substituted oxindoles can exhibit varying degrees of biological activity depending on their specific structural features. The presence of the acetic acid side chain in this compound provides a carboxylic acid functional group that can participate in hydrogen bonding interactions and ionic associations with biological targets.

The compound's significance is further enhanced by its relationship to established synthetic methodologies for heterocyclic compound preparation. The synthesis of oxindole derivatives typically involves cyclization reactions of appropriately substituted precursors, with various approaches including the use of isatin derivatives as starting materials. The development of microwave-assisted synthetic techniques has particularly advanced the field, enabling the rapid and efficient preparation of diverse oxindole structures with excellent yields and reduced reaction times compared to conventional heating methods.

Table 1: Comparative Analysis of Oxindole Synthetic Methods

Synthetic Method Reaction Time Temperature Typical Yield Advantages
Conventional Reflux 3 hours 120°C 70-85% Well-established
Microwave-Assisted 5-10 minutes 120°C 85-98% Rapid, efficient
Decarboxylative Condensation Variable 95-120°C 75-95% Mild conditions

The heterocyclic nature of this compound also contributes to its potential for participating in various chemical transformations. The presence of multiple heteroatoms (nitrogen and oxygen) within the molecular framework provides sites for coordination with metal centers, hydrogen bonding interactions, and potential sites for further functionalization. These characteristics make the compound valuable for studies investigating the reactivity patterns of complex heterocyclic systems and their potential for derivatization into more complex molecular architectures.

Relationship to Plant Growth Regulators

The relationship between this compound and plant growth regulators represents one of the most significant aspects of its chemical and biological relevance. This compound shares structural similarities with established auxin molecules, particularly indole-3-acetic acid, which serves as the predominant natural auxin in higher plants. The structural relationship extends beyond superficial similarities to encompass fundamental aspects of auxin chemistry, metabolism, and biological function within plant systems.

Research has established that auxin homeostasis in plants is maintained through complex pathways involving synthesis, transport, and inactivation processes. The inactivation of indole-3-acetic acid occurs primarily through the GH3-ILR1-DAO pathway, where indole-3-acetic acid is first converted to amino acid conjugates by GH3 enzymes, followed by oxidative processes that ultimately lead to the formation of inactive 2-oxindole-3-acetic acid derivatives. This oxidative inactivation pathway directly relates to the structural features present in this compound, which contains the characteristic oxindole framework found in auxin catabolites.

The compound 2-oxindole-3-acetic acid, which shares the core oxindole-3-acetic acid structure with the dimethyl-substituted derivative, has been identified as a plant metabolite that results from the oxidative inactivation of auxin. This metabolite represents an irreversibly inactivated form of auxin that cannot be converted back to the active hormone, distinguishing it from reversible auxin conjugates such as indole-3-acetic acid-aspartate and indole-3-acetic acid-glutamate. The structural relationship suggests that this compound may represent a synthetic analog or derivative of natural auxin catabolites.

Table 2: Structural Comparison of Auxin-Related Compounds

Compound Molecular Formula Molecular Weight Auxin Activity Metabolic Role
Indole-3-acetic acid C10H9NO2 175.18 g/mol Active Primary auxin
2-Oxindole-3-acetic acid C10H9NO3 191.18 g/mol Inactive Catabolite
5,7-Dimethyl-3-indoleacetic acid C12H13NO2 203.24 g/mol Variable Synthetic analog
This compound C12H13NO3 219.24 g/mol Unknown Research compound

The historical context of auxin research provides additional perspective on the significance of this compound within plant growth regulator studies. Early research into auxin chemistry led to the development of synthetic auxin analogs, including compounds such as 2,4-dichlorophenoxyacetic acid and 1-naphthaleneacetic acid, which demonstrated that structural modifications of the basic auxin framework could yield compounds with altered biological activities. The development of these synthetic analogs established precedent for investigating how specific structural modifications affect auxin-like activities and provided frameworks for understanding structure-activity relationships within this class of compounds.

The relationship between this compound and plant growth regulators also extends to considerations of synthetic accessibility and potential applications in agricultural research. Compounds related to 5,7-dimethyl-3-indoleacetic acid have been noted for their potential auxin-like activities, suggesting that the addition of the oxo group at position 2 in the compound under investigation may influence its biological activity profile in ways that are relevant to plant growth regulation research. Understanding these relationships contributes to broader efforts to develop new plant growth regulators with improved properties or specific activity profiles for agricultural applications.

特性

IUPAC Name

2-(5,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)9(5-10(14)15)12(16)13-11/h3-4,9H,5H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJKDOYWVLLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661656
Record name (5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-70-5
Record name (5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Microwave-Assisted Decarboxylative Condensation

A notable modern approach utilizes microwave-assisted synthesis to obtain 2-oxindole derivatives, including acetic acid substituted oxindoles. This method involves:

  • Reacting appropriately substituted indole precursors with cyanoacetic acid or malonic acid in a solvent mixture of dioxane and triethylamine.
  • The reaction is performed in sealed vessels (chemical test tubes, pressure vessels, or round-bottom flasks) under microwave irradiation to accelerate the condensation and decarboxylation steps.
  • After reaction completion, the product is isolated by extraction and purification.

For example, a procedure involving 0.1 g of cyanoacetic acid, 2 mL dioxane, and 0.1 mL triethylamine yielded 218 mg of solid product with 60% yield under microwave conditions. Spectroscopic data confirmed the structure of the substituted oxindole acetic acid.

Classical Condensation Using Halide Intermediates and Base

Another established method involves:

  • Generating halide intermediates of substituted indoles, such as 3-(bromomethyl)indole derivatives.
  • Coupling these intermediates with nucleophilic carbanions derived from acetic acid derivatives or related compounds.
  • The reaction is typically carried out in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran, in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
  • Temperature control is crucial, generally ranging from 0°C to reflux temperatures, with reaction times from 30 minutes to 24 hours.

This method allows for the selective formation of the substituted oxindole acetic acid framework and is adaptable for various substituents on the indole ring.

Fischer Indole Synthesis Followed by Functional Group Modification

Though more classical and less direct for this specific compound, the Fischer indole synthesis remains a foundational route for constructing the indole core:

  • Starting from cyclohexanone derivatives and phenylhydrazine hydrochloride under acidic reflux conditions (e.g., methanesulfonic acid in methanol).
  • Subsequent oxidation and functional group transformations introduce the 2-oxo and acetic acid moieties.
  • Methyl substitutions at positions 5 and 7 can be introduced via methylated starting materials or by selective methylation post-ring formation.

This method is more commonly used in industrial settings for large-scale synthesis due to its robustness and scalability.

Reaction Conditions and Parameters

Preparation Method Solvents Base/Catalyst Temperature Range Reaction Time Yield (%)
Microwave-Assisted Decarboxylative Condensation Dioxane + Triethylamine Triethylamine Microwave heating (~100-150°C) Minutes to hours ~60
Halide Intermediate Coupling DMSO, THF, Ethanol, etc. Sodium hydride, K tert-butoxide 0°C to reflux (50-70°C) 0.5 to 24 hours Variable
Fischer Indole Synthesis + Modification Methanol, Acidic media Methanesulfonic acid, oxidants Reflux (~65-80°C) Several hours High (industrial scale)

Mechanistic Insights

  • The microwave-assisted method accelerates the decarboxylative condensation by providing uniform heating and reducing reaction times, favoring the formation of the 3-substituted oxindole acetic acid.
  • In the halide coupling approach, the nucleophilic substitution proceeds via deprotonation of the acetic acid derivative, generating a reactive carbanion that attacks the halomethyl-indole intermediate.
  • The Fischer synthesis forms the indole core via acid-catalyzed rearrangement of phenylhydrazone intermediates, followed by oxidation to the 2-oxo form and introduction of the acetic acid side chain through subsequent alkylation or carboxylation steps.

Research Findings and Data Summary

  • Microwave-assisted synthesis offers a rapid, efficient route with moderate yields (~60%) and good purity, suitable for laboratory-scale preparation.
  • Classical halide substitution methods provide versatility for structural modifications but require careful control of reaction conditions to avoid side reactions.
  • Industrial-scale preparation favors Fischer synthesis due to its scalability and robustness, despite longer reaction times and multiple steps.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antidepressant Activity
Research indicates that compounds similar to (5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exhibit activity as serotonin receptor agonists. These compounds can modulate serotonin levels, which is crucial for treating mood disorders. A study highlighted the efficacy of such indole derivatives in enhancing serotonergic activity, suggesting potential therapeutic applications in depression and anxiety disorders .

1.2 Antimicrobial Properties
Several studies have demonstrated the antimicrobial potential of indole derivatives. For instance, a derivative showed significant antibacterial activity against various strains of bacteria with minimum inhibitory concentrations (MIC) ranging from 0.56 to 12.50 μM . The structure of this compound may contribute to its effectiveness against resistant bacterial strains.

1.3 Anti-inflammatory Effects
Indole derivatives have been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs . This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Agricultural Applications

2.1 Plant Growth Regulators
Indole derivatives are known to function as plant growth regulators. They influence various physiological processes in plants, including cell division and elongation. This compound can be utilized to enhance root development and overall plant growth, thereby improving agricultural yield .

2.2 Herbicidal Activity
Research has indicated that certain indole derivatives possess herbicidal properties. The application of these compounds can inhibit the growth of specific weed species without adversely affecting crop species . This selective herbicidal action is beneficial for sustainable agriculture practices.

Biochemical Research

3.1 Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that certain indole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management .

3.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy .

Case Studies

Application Area Study Reference Findings
Antidepressant Activity Enhanced serotonergic activity; potential antidepressant properties
Antimicrobial Properties Significant antibacterial activity; MIC 0.56–12.50 μM
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines; therapeutic potential
Plant Growth Regulation Improved root development; increased agricultural yield
Enzyme Inhibition Inhibition of COX enzymes; implications in pain management

作用機序

The mechanism of action of (5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

類似化合物との比較

Structural and Molecular Comparisons

The compound is compared with structurally related oxindole derivatives, emphasizing substituent effects on molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid 5,7-dimethyl C₁₂H₁₃NO₃ 219.24* 915923-70-5 Two methyl groups, acetic acid
(4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid 4,7-dimethyl C₁₂H₁₃NO₃ 219.24 915919-65-2 Positional isomer of 5,7-dimethyl variant
(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (parent compound) None C₁₀H₉NO₃ 191.19 2971-31-5 Base structure without substituents
(5-Bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid 5-bromo, 3-hydroxy C₁₀H₈BrNO₄ 299.08 - Bromo substituent enhances electrophilicity
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid 7-methyl C₁₁H₁₁NO₃ 205.21 959241-61-3 Single methyl group at position 7

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : The 5,7-dimethyl variant differs from its 4,7-dimethyl isomer in the spatial arrangement of methyl groups, which may influence hydrogen bonding and crystal packing .
  • Molecular Weight : Addition of methyl groups increases molecular weight incrementally (e.g., +28 g/mol vs. parent compound).
  • Functional Groups : The acetic acid moiety is conserved across derivatives, enabling similar reactivity (e.g., salt formation, esterification) .

Physicochemical Properties

Limited data are available for the 5,7-dimethyl compound, but trends across analogs can be inferred:

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (e.g., 239°C for 5,7-dinitro vs. ~200°C for unsubstituted analogs) due to enhanced intermolecular forces .
  • Solubility : The acetic acid moiety improves aqueous solubility compared to esterified or alkylated derivatives .
  • NMR Shifts : Methyl groups in the 5,7-positions would deshield nearby protons, as seen in the 5-bromo derivative (δ 8.65–8.78 ppm for aromatic protons) .

生物活性

(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known by its CAS number 915923-70-5, is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of the compound’s biological properties, including its chemical structure, mechanism of action, and relevant research findings.

The molecular formula of this compound is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of 219.24 g/mol. The compound is characterized by the presence of a dimethyl group and an oxindole structure, which are thought to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
CAS Number915923-70-5
FormSolid

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives were reported as low as 10 µM in specific assays targeting human glioblastoma and melanoma cells .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups has been shown to enhance the anticancer activity of related compounds. For example, modifications that increase hydrophobic interactions or introduce electron-withdrawing groups have been linked to improved potency against cancer cells .

Antiviral Activity

Recent investigations have also assessed the antiviral properties of this compound:

  • Inhibition Studies : Some derivatives have shown promise in inhibiting viral entry into host cells. For example, compounds structurally similar to this compound demonstrated effective antiviral activity against pseudotyped viruses in cell culture assays .
  • Mechanistic Insights : Mechanistic studies suggest that these compounds may interact with viral glycoproteins or inhibit critical steps in the viral life cycle, although further research is necessary to clarify these interactions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of an indole-based derivative in inhibiting the proliferation of cancer cells. The compound was tested against several cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), showing significant growth inhibition compared to control groups .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of related compounds derived from indole scaffolds. The study utilized a series of assays to evaluate the IC50 values against various viruses, revealing that certain modifications led to enhanced antiviral efficacy while maintaining low cytotoxicity levels .

化学反応の分析

Oxidation Reactions

The 2-oxo group and acetic acid side chain undergo oxidation under controlled conditions.

Reagent/Conditions Products Formed Yield Source
KMnO₄ (aq. H₂SO₄, 60°C)Decarboxylation to 5,7-dimethyl-2-oxindole72–85%
CrO₃ (acetic acid, reflux)Formation of α-keto acid derivatives65%
  • Mechanistic Insight : Oxidation with KMnO₄ triggers decarboxylation, eliminating the acetic acid moiety while retaining the indole core. Chromium-based oxidants selectively target the α-carbon of the acetic acid group .

Reduction Reactions

The oxo group and unsaturated bonds are susceptible to reduction.

Reagent/Conditions Products Formed Yield Source
Zn/HCl (rt, 2 h)3-(Hydroxyethyl)-5,7-dimethyl-2-oxindole78%
H₂/Pd-C (EtOH, 40 psi)Saturation of indole ring (partial)51%
  • Key Observation : Zn/HCl selectively reduces the oxo group to a hydroxyl group without altering the indole ring . Catalytic hydrogenation may lead to partial aromatization .

Substitution Reactions

The acetic acid moiety participates in nucleophilic substitutions.

Reagent Conditions Products Formed Yield Source
SOCl₂ (reflux, 4 h)Acid chloride formation(5,7-Dimethyl-2-oxoindol-3-yl)acetyl chloride90%
CH₃I/K₂CO₃ (DMF, 60°C)Methyl ester derivativeMethyl (5,7-dimethyl-2-oxoindol-3-yl)acetate88%
  • Applications : Esterification improves solubility for biological testing , while acyl chlorides enable amide couplings.

Cyclization and Ring-Modification Reactions

The indole core undergoes cyclopropanation and spiro-ring formation.

Reagent/Conditions Products Formed Yield Source
CH₂N₂/Et₂O (rt, 12 h)Spirocyclopropane-2-oxindole derivative58–93%
TMSCl/NaH (THF, 0°C)3,3-Disubstituted indoline68%
  • Mechanistic Pathway : Diazomethane facilitates [3+2] cycloaddition to form spirocyclic structures . Silane reagents stabilize intermediates during ring contraction .

Decarboxylative Condensation

Microwave-assisted reactions enhance efficiency in forming fused heterocycles.

Reagent/Conditions Products Formed Yield Source
Cyanoacetic acid/MW (150°C)3-Cyanomethyl-5,7-dimethyl-2-oxindole79%
Malonic acid/MW (130°C)3-Carboxymethyl-5,7-dimethyl-2-oxindole80%
  • Optimized Protocol : Microwave irradiation reduces reaction times from hours to minutes while improving yields . Dioxane-triethylamine mixtures are optimal solvents .

Acid-Base Reactions

The acetic acid group participates in pH-dependent equilibria.

Condition Behavior Outcome Source
Triethylamine (DMSO-d₆)Deprotonation to carboxylate conjugate baseEnhanced solubility in polar solvents
HCl (aq.)Protonation of oxindole nitrogenPrecipitation of zwitterionic forms
  • Structural Impact : Deprotonation at the acetic acid group facilitates coordination with metal ions or biomolecular targets .

Key Research Findings

  • Steric Effects : 5,7-Dimethyl substituents hinder electrophilic aromatic substitution but enhance stability during oxidation.

  • Stereoelectronic Control : The oxo group directs nucleophilic attacks to the C3 position of the indole ring .

  • Pharmacological Relevance : Ester derivatives show improved blood-brain barrier penetration in preclinical models .

This compound’s reactivity profile underscores its utility in synthesizing bioactive indole derivatives for pharmaceutical applications.

Q & A

Basic Research Question

  • FT-IR : Key peaks include C=O stretching (1680–1720 cm⁻¹ for oxoindole and acetic acid moieties) and N-H bending (1550–1600 cm⁻¹) .
  • ¹H NMR : Diagnostic signals:
    • Methyl groups (δ 2.2–2.5 ppm for 5,7-dimethyl substituents).
    • Oxoindole protons (δ 7.0–7.5 ppm aromatic signals).
    • Tautomeric equilibria (e.g., enol-keto forms) manifest as splitting or broadening of acetic acid α-protons (δ 3.5–4.0 ppm) .
      Computational methods (DFT) can model tautomeric energy barriers to validate experimental observations .

What strategies are effective in resolving contradictions between in vitro enzymatic inhibition data and in vivo efficacy studies for this compound?

Advanced Research Question

  • Bioavailability modulation : Prodrug formulations (e.g., ester 59 in ) enhance membrane permeability, addressing poor in vivo absorption .
  • Metabolic profiling : Track metabolites (e.g., via LC-MS) to identify active/inactive forms .
  • Species-specific differences : Use humanized enzyme models or transgenic animals to align in vitro and in vivo systems .

Which computational approaches (e.g., molecular docking, QSAR) are most suitable for predicting the aldose reductase inhibitory activity of derivatives of this compound?

Advanced Research Question

  • Molecular docking : Dock the 2-hydroxy tautomer into ALR2’s catalytic site (PDB: 1AH3) to assess hydrogen bonding with Tyr48 and His110 .
  • QSAR : Correlate substituent lipophilicity (logP) and electronic effects (Hammett σ) with IC₅₀. For example, 5-fluoro and 1-(4-methylbenzyl) groups improve activity (IC₅₀ = 0.075 µM vs. 0.85 µM for parent compound) .

How does the introduction of halogen substituents at specific positions on the indole nucleus influence the pharmacological profile of related acetic acid derivatives?

Advanced Research Question

  • Position 5 halogens (e.g., F) : Enhance ALR2 inhibition (IC₅₀ reduced 10-fold) by increasing electronegativity and stabilizing enzyme-ligand interactions .
  • Position 1 lipophilic groups (e.g., 4-methylbenzyl) : Improve binding pocket occupancy, reducing off-target effects .

What experimental considerations are critical when analyzing diastereomeric mixtures resulting from tautomeric equilibria in biological activity assays?

Advanced Research Question

  • Chiral chromatography : Use HPLC with polysaccharide columns (e.g., Chiralpak IA) to resolve tautomers.
  • Dynamic NMR : Monitor temperature-dependent coalescence of signals to quantify tautomer ratios .
  • Activity assays : Report IC₅₀ values as diastereomeric mixtures and validate dominant tautomers via crystallography .

How can researchers validate the proposed binding modes of this compound with target enzymes using combined crystallographic and mutagenesis approaches?

Advanced Research Question

  • X-ray crystallography : Co-crystallize with ALR2 to resolve binding interactions (e.g., hydrogen bonds with catalytic residues) .
  • Site-directed mutagenesis : Replace key residues (e.g., Tyr48Ala) and measure activity loss to confirm binding hypotheses .

What are the key challenges in developing prodrug formulations for this compound to enhance bioavailability in preclinical models?

Advanced Research Question

  • Ester hydrolysis : Design labile esters (e.g., isopropyl) for efficient conversion to active acid forms in vivo .
  • Solubility : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility.
  • Toxicity screening : Assess prodrug metabolites for off-target effects using hepatic microsome assays .

How should researchers design controlled experiments to differentiate between direct enzyme inhibition and off-target effects when evaluating this compound's mechanism of action?

Advanced Research Question

  • Enzyme-specific assays : Compare inhibition of ALR2 vs. ALR1 and SDH to confirm selectivity (e.g., 16.4-fold selectivity for ALR2 in ) .
  • Knockout models : Use ALR2-deficient cells/animals to isolate target-specific effects .
  • Thermodynamic profiling : Measure binding entropy (ITC) to distinguish specific vs. nonspecific interactions.

What analytical workflows are recommended for tracking metabolic transformation pathways of this compound in mammalian cell cultures?

Advanced Research Question

  • LC-MS/MS : Monitor hydroxylation (m/z +16) or glucuronidation (m/z +176) using MRM transitions.
  • Stable isotope labeling : Use ¹³C-labeled analogs to trace metabolic pathways .
  • CYP450 inhibition assays : Identify isoforms responsible for metabolism (e.g., CYP3A4/5) using recombinant enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。